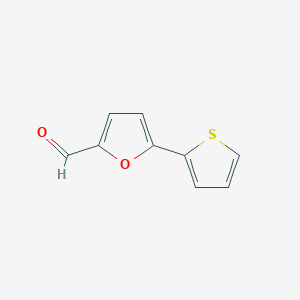5-Thien-2-yl-2-furaldehyde
CAS No.: 32364-30-0
Cat. No.: VC2018672
Molecular Formula: C9H6O2S
Molecular Weight: 178.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 32364-30-0 |
|---|---|
| Molecular Formula | C9H6O2S |
| Molecular Weight | 178.21 g/mol |
| IUPAC Name | 5-thiophen-2-ylfuran-2-carbaldehyde |
| Standard InChI | InChI=1S/C9H6O2S/c10-6-7-3-4-8(11-7)9-2-1-5-12-9/h1-6H |
| Standard InChI Key | GFBGORCZLXISGL-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=CC=C(O2)C=O |
| Canonical SMILES | C1=CSC(=C1)C2=CC=C(O2)C=O |
Introduction
Physical and Chemical Properties
5-Thien-2-yl-2-furaldehyde presents as a yellow, oily liquid with distinctive physicochemical properties . Table 1 summarizes the key physical and chemical properties of this compound:
Table 1: Physicochemical Properties of 5-Thien-2-yl-2-furaldehyde
The compound exhibits moderate lipophilicity as indicated by its LogP value of 3.34828, suggesting good membrane permeability. Its relatively low vapor pressure indicates limited volatility at room temperature. The polar surface area of 80.27 suggests moderate polarity, which could influence its solubility profile and potential biological interactions.
Synthesis Methods
Several synthetic approaches can be employed to prepare 5-Thien-2-yl-2-furaldehyde, primarily utilizing cross-coupling reactions. The most common methods involve palladium-catalyzed coupling reactions between appropriate thiophene and furan precursors.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling represents one of the most efficient routes to synthesize 5-Thien-2-yl-2-furaldehyde. This approach typically involves the coupling of 5-formyl-2-furylboronic acid with 2-bromothiophene or 2-chlorothiophene in the presence of a palladium catalyst .
The reaction can be represented as:
5-formyl-2-furylboronic acid + 2-bromothiophene → 5-Thien-2-yl-2-furaldehyde + byproducts
Based on similar reactions for related compounds, the yield can be excellent (>90%) under optimized conditions .
Direct C-H Arylation
Another approach involves direct C-H arylation of thiophene with 5-bromo-2-furaldehyde or 5-chloro-2-furaldehyde. This method avoids the need for preparing organometallic reagents of thiophene and can be more atom-economical .
The typical reaction conditions involve:
-
Palladium catalysts such as Pd(OAc)₂
-
Phosphine ligands (e.g., PPh₃, XPhos)
-
Base (typically K₂CO₃ or Cs₂CO₃)
-
Polar aprotic solvents (DMF, NMP, etc.)
One-Pot Synthesis
A practical one-pot synthesis method has been developed for similar compounds like 5-aryl-2-furaldehydes, which could be adapted for 5-Thien-2-yl-2-furaldehyde. This approach involves palladium-mediated Suzuki coupling of the thiophene halide with in situ generated 5-(diethoxymethyl)-2-furylboronic acid .
Table 2: Comparison of Different Synthetic Methods
| Synthetic Method | Key Reagents | Advantages | Limitations | Typical Yield |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 5-formyl-2-furylboronic acid, 2-bromothiophene, Pd catalyst | High yield, mild conditions | Requires boronic acid preparation | 70-95% |
| Direct C-H Arylation | 5-bromo-2-furaldehyde, thiophene, Pd catalyst | Atom economical, fewer steps | Sometimes lower regioselectivity | 60-85% |
| One-Pot Synthesis | 5-(diethoxymethyl)-2-furylboronic acid (in situ), 2-bromothiophene | Convenient, fewer isolations | May require optimization | 65-90% |
Chemical Reactivity
The presence of both the aldehyde group and two heterocyclic rings provides 5-Thien-2-yl-2-furaldehyde with diverse reactivity patterns. The compound can participate in various chemical transformations, primarily centered on the aldehyde functionality.
Condensation Reactions
The aldehyde group readily undergoes condensation reactions with nucleophiles:
-
Knoevenagel Condensation: Reaction with active methylene compounds such as malononitrile, cyanoacetic esters, or Meldrum's acid to form α,β-unsaturated compounds .
-
Condensation with Nitrogen Nucleophiles: Forms imines, hydrazones, and oximes upon reaction with amines, hydrazines, and hydroxylamine respectively .
-
Aldol Condensation: Undergoes aldol condensation with enolizable ketones and aldehydes to form α,β-unsaturated carbonyl derivatives.
Reduction Reactions
The aldehyde group can be selectively reduced to various functional groups:
-
Reduction to Alcohol: Using NaBH₄ or LiAlH₄ to form 5-thien-2-yl-furfuryl alcohol .
-
Reductive Amination: Reaction with amines in the presence of reducing agents to form amines.
-
Wolff-Kishner or Clemmensen Reduction: Complete reduction of the aldehyde to form 2-thien-2-yl-furan.
Oxidation Reactions
The aldehyde can be oxidized to the corresponding carboxylic acid using oxidizing agents such as KMnO₄, NaClO, or via Pinnick oxidation.
Research Findings and Studies
Several studies have investigated compounds structurally related to 5-Thien-2-yl-2-furaldehyde, providing insights into its potential properties and applications.
Optical and Electronic Properties
Research on similar heteroaryl compounds suggests that 5-Thien-2-yl-2-furaldehyde likely exhibits:
-
Fluorescence Properties: The conjugated heterocyclic system may exhibit fluorescence, potentially useful for sensing applications.
-
Charge Transport: The thiophene-furan structure provides effective pathways for charge transport, beneficial for electronic applications.
-
Nonlinear Optical Properties: Extended π-conjugated systems often display nonlinear optical responses, as suggested by its mention in optical wavelength conversion patents .
Synthetic Methodology Development
Significant research has focused on developing efficient synthetic methods for heterocyclic compounds like 5-Thien-2-yl-2-furaldehyde:
-
C-H Functionalization: Studies have explored direct C-H heteroarylation of thiophene using bromopyridines, which could be applied to synthesize 5-Thien-2-yl-2-furaldehyde .
-
Room-Temperature Coupling: Research on room-temperature Suzuki-Miyaura coupling of heteroaryl chlorides and tosylates demonstrates milder synthesis conditions for such compounds .
-
One-Pot Protocols: Practical one-pot syntheses have been developed for similar 5-aryl-2-furaldehydes, which could be adapted for 5-Thien-2-yl-2-furaldehyde .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume